molecular formula C6H7F3O4S B067416 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 188975-30-6

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B067416
CAS No.: 188975-30-6
M. Wt: 232.18 g/mol
InChI Key: QXCAHEXKUMUTRF-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C(_6)H(_7)F(_3)O(_4)S It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of 3,6-dihydro-2H-pyran-4-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:

3,6-Dihydro-2H-pyran-4-ol+Trifluoromethanesulfonic anhydride3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate+By-products\text{3,6-Dihydro-2H-pyran-4-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 3,6-Dihydro-2H-pyran-4-ol+Trifluoromethanesulfonic anhydride→3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate+By-products

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Elimination: Strong bases like potassium tert-butoxide in solvents such as THF or DMSO.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is utilized in various scientific research fields:

    Organic Synthesis: As a versatile intermediate for the synthesis of complex molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Material Science: For the preparation of functionalized materials with specific properties.

    Chemical Biology: As a tool for modifying biomolecules and studying biological processes.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate in chemical reactions involves the activation of the pyran ring by the electron-withdrawing triflate group. This makes the compound more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The triflate group acts as a good leaving group, allowing for efficient transformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: Similar structure but with a sulfur atom replacing the oxygen in the pyran ring.

    4-Trifluoromethanesulfonyloxy-2H-pyran: Another triflate derivative with slight structural variations.

Uniqueness

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is unique due to its specific reactivity profile, which is influenced by the combination of the pyran ring and the triflate group. This makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAHEXKUMUTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463409
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-30-6
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188975-30-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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